Myxothiazol

Mitochondrial bioenergetics Structural biology Enzyme inhibition

Myxothiazol is the definitive Qo site inhibitor for mitochondrial research. Unlike Antimycin A (Qi site) or Stigmatellin, Myxothiazol's binding is independent of Rieske protein redox state, enabling isolation of specific bc1 complex kinetic states. It produces ~50% of Antimycin A's maximal ROS, providing a moderate oxidative stimulus for subtler signaling studies. With its distinct calcium influx potentiating effect opposite to Antimycin A, Myxothiazol is essential for investigation of respiration-calcium crosstalk. As a well-characterized competitive inhibitor (IC50 = 6 nM), it serves as the gold standard for validating Complex III functional integrity. Source high-purity Myxothiazol (≥98% HPLC) for reproducible, mechanistic rigor.

Molecular Formula C25H33N3O3S2
Molecular Weight 487.7 g/mol
CAS No. 76706-55-3
Cat. No. B1677603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyxothiazol
CAS76706-55-3
Synonyms2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl-
myxothiazol
Molecular FormulaC25H33N3O3S2
Molecular Weight487.7 g/mol
Structural Identifiers
SMILESCC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC
InChIInChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17-,18+,21-/m0/s1
InChIKeyXKTFQMCPGMTBMD-FYHMSGCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Myxothiazol (CAS 76706-55-3) as a High-Affinity Cytochrome bc1 Complex Qo Site Inhibitor for Mitochondrial Research


Myxothiazol is an antifungal antibiotic produced by the myxobacterium Myxococcus fulvus that functions as a potent, competitive inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) [1]. It binds with high specificity to the ubiquinol oxidation (Qo) site of the bc1 complex, blocking electron transfer from ubiquinol to the Rieske iron-sulfur protein and thereby halting mitochondrial respiration [2]. This compound is a member of the β-methoxyacrylate class of inhibitors and serves as a critical molecular probe for dissecting the Q-cycle mechanism, studying mitochondrial reactive oxygen species (ROS) generation, and validating respiratory chain function [3].

Why Generic Complex III Inhibitors Cannot Substitute for Myxothiazol in Precise Mitochondrial Studies


Although multiple compounds inhibit the cytochrome bc1 complex, their distinct binding sites, conformational effects on the Rieske protein, and divergent impacts on ROS production and downstream signaling pathways render them non-interchangeable in experimental settings [1]. For instance, while Antimycin A and Myxothiazol both inhibit Complex III, they bind to different sites (Qi vs. Qo) and induce opposing effects on calcium influx and AMP kinase signaling [2]. Similarly, Qo site inhibitors like Stigmatellin and Myxothiazol exhibit crucial differences in their binding kinetics, sensitivity to the redox state of the Rieske protein, and ability to induce ROS production [3]. Substituting one inhibitor for another without rigorous validation introduces significant mechanistic confounding and can lead to misinterpretation of mitochondrial function and cellular signaling cascades [4].

Quantitative Differentiation of Myxothiazol Against Key Cytochrome bc1 Complex Inhibitors


Myxothiazol Binds to the Qo Site 'b-Proximal' Niche, Distinct from Stigmatellin

Myxothiazol binds to the 'b-proximal' region of the cytochrome b Qo site, close to the cyt bL heme, and crucially, does not form a hydrogen bond with the Rieske iron-sulfur protein [1]. This is in direct contrast to Stigmatellin, which binds in the 'distal' niche and forms a critical hydrogen bond with His161 of the Rieske protein, leading to a distinct conformational state of the iron-sulfur protein subunit [2].

Mitochondrial bioenergetics Structural biology Enzyme inhibition

Myxothiazol Exhibits Redox-State Independent Binding Kinetics, Unlike Stigmatellin

The binding rate constant (k1) of Myxothiazol is unaffected by the redox state of the Rieske protein, whereas the binding rate for Stigmatellin is significantly increased upon reduction of the Rieske protein [1].

Enzyme kinetics Mitochondrial bioenergetics Inhibitor binding

Myxothiazol Demonstrates a Higher IC50 for Complex III Inhibition Compared to Antimycin A

In a standardized assay using the enzyme with EC number 1.8.5.4, Myxothiazol exhibits an IC50 value of 6 nM, which is higher than the 0.96 nM IC50 observed for Antimycin A [1]. This indicates that while both are potent inhibitors, Antimycin A has approximately six-fold higher potency in this specific enzymatic context.

Enzyme inhibition Mitochondrial respiration Drug discovery

Myxothiazol Induces Superoxide Production at Approximately 50% the Maximal Rate of Antimycin A

In the isolated yeast cytochrome bc1 complex, Myxothiazol induces superoxide (O2•-) production at a rate that is approximately 50% of the maximal rate (Vmax) observed with Antimycin A [1]. This finding positions Myxothiazol as a significant but less potent inducer of ROS compared to Antimycin A.

Reactive oxygen species Oxidative stress Mitochondrial physiology

Myxothiazol and Antimycin A Exert Opposing Effects on Calcium Influx in Vascular Tissue

In porcine coronary artery studies, Myxothiazol increases calcium influx, whereas Antimycin A inhibits calcium influx [1]. This functional divergence occurs despite both compounds being inhibitors of Complex III and highlights their distinct downstream effects on cellular signaling pathways beyond mere respiratory inhibition.

Cellular signaling Calcium homeostasis Vascular biology

Myxothiazol Inhibits Mitochondrial Complex I with Potency Comparable to a Stigmatellin Analog

Myxothiazol, a potent Complex III inhibitor, has also been shown to inhibit the activity of mitochondrial Complex I (NADH:ubiquinone reductase) with a titer comparable to that of a tridecyl analog of stigmatellin [1]. This off-target activity is a class-level effect shared by several ubiquinone-like Complex III inhibitors and must be considered when interpreting experimental results at higher concentrations.

Off-target effects Enzyme promiscuity Mitochondrial complex I

Optimal Experimental Applications for Myxothiazol Based on Quantified Differentiating Features


Probing the 'Proximal' Niche of the Qo Site and Rieske Protein Dynamics

For structural biologists and biochemists investigating the Q-cycle mechanism, Myxothiazol is the inhibitor of choice to probe the 'proximal' niche of the Qo site. Unlike Stigmatellin, its binding does not induce the same conformational change in the Rieske protein [1] and is independent of the Rieske protein's redox state [2]. This allows for the isolation and study of specific structural and kinetic states of the bc1 complex that are not accessible when using other Qo site inhibitors.

Investigating ROS-Mediated Signaling with a Defined, Moderate Stimulus

In studies of reactive oxygen species (ROS) signaling, Myxothiazol provides a valuable intermediate tool. It induces superoxide production at approximately 50% of the maximal rate observed with Antimycin A [3], allowing researchers to apply a moderate and quantified oxidative stimulus. This is advantageous over Antimycin A for discerning subtler signaling pathways that might be saturated or bypassed under conditions of maximal ROS production, and for models where overwhelming oxidative stress is a confounding factor.

Dissecting Calcium-Dependent Signaling Pathways in Vascular and Cellular Models

Myxothiazol is the required tool for studies examining the link between mitochondrial respiration and calcium signaling. Its effect of increasing calcium influx is directly opposite to that of Antimycin A, which inhibits it [4]. Therefore, Myxothiazol is essential for experimental paradigms designed to test the hypothesis that Complex III inhibition, specifically at the Qo site, can potentiate calcium entry and downstream calcium-dependent processes, a role that other inhibitors cannot fulfill.

Validation of Mitochondrial Respiration Assays and Cytochrome bc1 Complex Function

As a well-characterized, competitive inhibitor of the Qo site [5], Myxothiazol is a standard reference compound for validating the functional integrity of the cytochrome bc1 complex in isolated mitochondria or permeabilized cells. Its distinct IC50 of 6 nM [6] provides a quantitative benchmark for assessing inhibitor sensitivity in new biological models or when characterizing novel inhibitors, serving as a critical control to confirm target engagement and complex function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myxothiazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.